

Introduction: The Structural Significance of (S)-Oxetan-2-ylmethanamine

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Compound of Interest

Compound Name: (S)-Oxetan-2-ylmethanamine

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In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for modulating the physicochemical properties of drug candidates. The oxetane ring, a four-membered oxygen-containing heterocycle, is a prime example of such a motif. Its unique combination of polarity, metabolic stability, and ability to act as a hydrogen bond acceptor has made it an attractive replacement for more common functional groups like gem-dimethyl or carbonyl moieties.^{[1][2][3][4]} **(S)-Oxetan-2-ylmethanamine** (C₄H₉NO, Mol. Wt. 87.12)^{[5][6]} represents a key chiral building block that combines the desirable features of the oxetane scaffold with a primary amine, a critical functional group for forging connections in complex molecular architectures.

This guide provides an in-depth analysis of the spectroscopic data expected for **(S)-Oxetan-2-ylmethanamine**. As a Senior Application Scientist, the goal is not merely to present data but to construct a logical framework for its interpretation. We will delve into Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output. This document is intended for researchers, scientists, and drug development professionals who require a rigorous understanding of how to confirm the identity, purity, and structure of this valuable synthetic intermediate.^[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unambiguous information on the connectivity and chemical environment of each atom.^[7] For a chiral molecule like **(S)-Oxetan-2-ylmethanamine**, NMR is indispensable for confirming both the constitution and the stereochemical integrity.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides a detailed picture of the proton framework. The key features to analyze are the chemical shift (δ), which indicates the electronic environment; the integration, which reveals the relative number of protons; and the splitting pattern (multiplicity), which informs on neighboring protons.^{[8][9][10]}

Expected ¹H NMR Data:

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration	Rationale & Key Insights
H-2 (Oxetane CH)	~4.8 - 5.0	Multiplet (m)	1H	This methine proton is adjacent to both the ring oxygen and the aminomethyl group, leading to significant deshielding. Its complex splitting arises from coupling to the diastereotopic H-3 and H-5 protons.
H-4 (Oxetane CH ₂)	~4.4 - 4.7	Multiplet (m)	2H	These protons are deshielded by the adjacent oxygen atom. They are diastereotopic and will show complex coupling to each other (geminal) and to the H-3 protons (vicinal).[11][12]
H-5 (Aminomethyl CH ₂)	~2.8 - 3.1	Multiplet (m)	2H	Attached to the chiral center (C-2), these two protons are diastereotopic and will appear

as distinct signals, likely a complex multiplet or two separate doublets of doublets (dd), coupling to each other and to H-2. [7]

H-3 (Oxetane CH₂) ~2.4 - 2.7 Multiplet (m) 2H

These protons are further from the oxygen than H-4, hence they appear more upfield. They exhibit complex coupling with H-2 and H-4.[11][12]

NH₂ (Amine) ~1.5 - 2.5 (variable) Broad Singlet (br s) 2H

The signal for N-H protons is often broad due to quadrupole broadening and chemical exchange. Its position is concentration-dependent. The signal will disappear upon addition of D₂O, a key diagnostic test.[13][14]

Experimental Protocol: ¹H NMR Spectrum Acquisition

- Sample Preparation: Dissolve ~5-10 mg of **(S)-Oxetan-2-ylmethanamine** in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- D_2O Exchange: To confirm the NH_2 peak, acquire a second spectrum after adding 1-2 drops of D_2O to the NMR tube and shaking. The NH_2 peak should disappear or significantly diminish.

Diagram: ^1H NMR Coupling Network Below is a logical diagram illustrating the expected spin-spin coupling relationships between the non-exchangeable protons of the molecule.

Caption: Predicted ^1H - ^1H coupling (J) relationships.

^{13}C NMR Spectroscopy: The Carbon Skeleton

The ^{13}C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state. For **(S)-Oxetan-2-ylmethanamine**, four distinct signals are expected.

Expected ^{13}C NMR Data:

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale & Key Insights
C-2 (Oxetane CH)	~78 - 82	This methine carbon is bonded to oxygen, shifting it significantly downfield. Its attachment to the CH_2NH_2 group further contributes to this shift.[11]
C-4 (Oxetane CH_2)	~65 - 70	This methylene carbon is also bonded to the ring oxygen, resulting in a downfield shift, though less pronounced than C-2.[11]
C-5 (Aminomethyl CH_2)	~40 - 45	This carbon is attached to the electron-withdrawing nitrogen atom, causing a moderate downfield shift compared to a standard alkane carbon.[13]
C-3 (Oxetane CH_2)	~28 - 32	Being the only carbon not directly attached to a heteroatom, C-3 is the most upfield (shielded) signal in the spectrum.[11]

Experimental Protocol: ^{13}C NMR Spectrum Acquisition

- Sample Preparation: Use the same sample prepared for ^1H NMR analysis. A higher concentration (~20-50 mg in 0.6 mL solvent) may be beneficial due to the lower natural abundance of ^{13}C .
- Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to a 400 MHz ^1H instrument) NMR spectrometer.

- Technique: A standard proton-decoupled sequence is used to produce a spectrum of singlets, simplifying interpretation. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their vibrational frequencies. For **(S)-Oxetan-2-ylmethanamine**, the primary amine and the cyclic ether are the most prominent features.

Expected IR Absorptions:

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Functional Group & Insights
~3350 and ~3450	N-H Asymmetric & Symmetric Stretch	Medium, Sharp	Primary Amine (R-NH ₂): The presence of two distinct, sharp peaks in this region is a definitive marker for a primary amine. This distinguishes it from secondary amines (one peak) and tertiary amines (no peaks).[13][14][15]
~2850 - 2960	C-H Aliphatic Stretch	Strong	Alkyl C-H: These absorptions confirm the presence of sp ³ hybridized C-H bonds in the oxetane ring and aminomethyl group.
~1580 - 1650	N-H Bend (Scissoring)	Medium	Primary Amine (R-NH ₂): This bending vibration provides further confirmation of the primary amine functional group.[15]
~1085 - 1150	C-O-C Asymmetric Stretch	Strong	Cyclic Ether (Oxetane): A strong, prominent peak in this region is characteristic of the C-O stretching vibration in an ether. The strained nature of the oxetane ring may

~665 - 910	N-H Wag	Broad, Strong	influence the exact position. [16]
			Primary Amine (R-NH ₂): This out-of-plane bending vibration is another characteristic feature of primary and secondary amines. [15]

Experimental Protocol: IR Spectrum Acquisition

- Sample Preparation: As **(S)-Oxetan-2-ylmethanamine** is a liquid[\[17\]](#)[\[18\]](#), the simplest method is to prepare a neat sample.
- Method: Place one drop of the liquid between two polished salt plates (e.g., NaCl or KBr) to create a thin film.
- Instrumentation: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum.
- Analysis: Identify the key absorption bands and correlate them with the expected functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.

Expected Mass Spectrometry Data (Electron Ionization - EI):

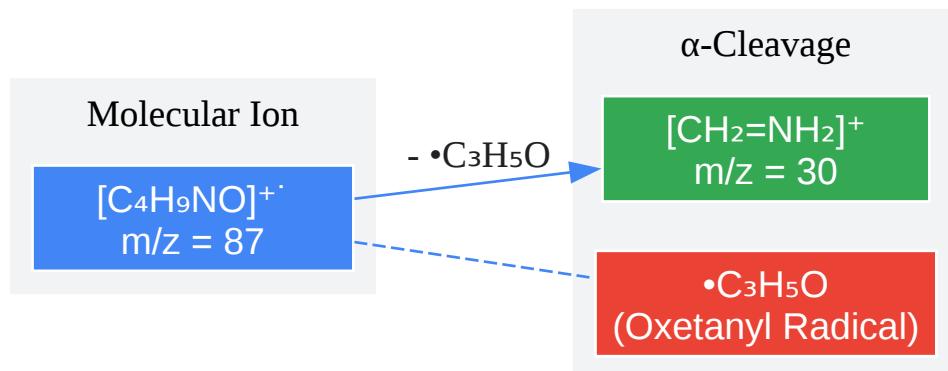
- Molecular Ion (M⁺): The molecular formula is C₄H₉NO. The exact mass is 87.0684 g/mol .[\[6\]](#) A prominent peak at m/z = 87 is expected.

- Nitrogen Rule: The molecular weight (87) is an odd number, which is consistent with the presence of a single (an odd number of) nitrogen atom in the molecule.[14]

Primary Fragmentation Pathway: α -Cleavage

The most characteristic fragmentation for amines is α -cleavage, where the bond between the carbon α and β to the nitrogen atom breaks.[13][19] This process is driven by the formation of a stable, resonance-stabilized iminium cation. For **(S)-Oxetan-2-ylmethanamine**, this involves the cleavage of the C2-C5 bond.

Diagram: Dominant Fragmentation Pathway This diagram illustrates the α -cleavage mechanism, which is the most probable initial fragmentation event.



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Caption: Predicted α -cleavage fragmentation in EI-MS.

Expected Fragment Ions:

m/z	Proposed Ion	Fragmentation Pathway & Insights
87	$[\text{C}_4\text{H}_9\text{NO}]^+$	Molecular Ion (M^+): The parent ion. Its presence confirms the molecular weight.
57	$[\text{M} - \text{CH}_2\text{NH}]^+$	Loss of the aminomethyl radical via cleavage within the ring, a common pathway for cyclic ethers.[20]
43	$[\text{C}_3\text{H}_7]^+$ or $[\text{C}_2\text{H}_3\text{O}]^+$	Can arise from further fragmentation of the oxetane ring.
30	$[\text{CH}_2\text{NH}_2]^+$	Base Peak: This iminium ion results from α -cleavage. It is highly stabilized by resonance and is therefore expected to be the most abundant fragment (the base peak).[13]

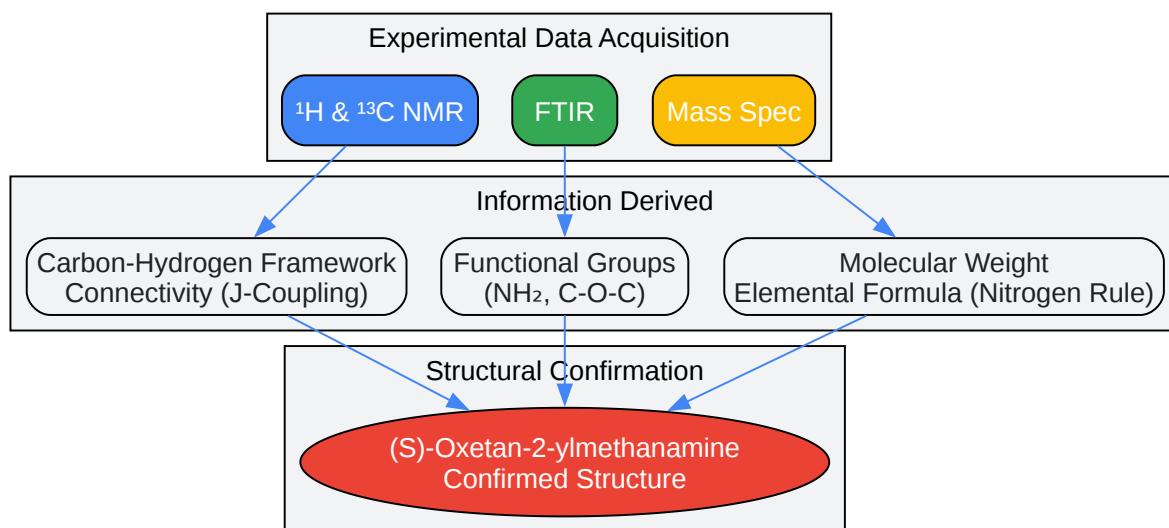
Experimental Protocol: Mass Spectrum Acquisition

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or a GC-MS interface.
- **Ionization:** Use Electron Ionization (EI) at 70 eV, a standard method for generating fragment-rich spectra.
- **Analysis:** The instrument separates the resulting ions based on their mass-to-charge ratio (m/z).
- **Interpretation:** Analyze the resulting spectrum to identify the molecular ion peak and propose structures for the major fragment ions to corroborate the molecular structure.

Integrated Spectroscopic Analysis: A Holistic Approach

True structural confirmation comes from the synthesis of information from all spectroscopic techniques. The workflow below illustrates how data from each method is integrated to build a complete and validated picture of the molecule.

Diagram: Integrated Spectroscopic Workflow



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Caption: Workflow for structural elucidation.

By following this workflow, a researcher can confidently confirm the structure of **(S)-Oxetan-2-ylmethanamine**. The ¹H and ¹³C NMR data establish the precise carbon and proton skeleton, IR spectroscopy confirms the presence of the critical primary amine and ether functional groups, and mass spectrometry validates the molecular weight and provides corroborating fragmentation evidence. Together, these techniques provide a self-validating system for

structural assignment, ensuring the high degree of certainty required in research and drug development.

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